

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Fluoropyridines

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

Cat. No.: B075413

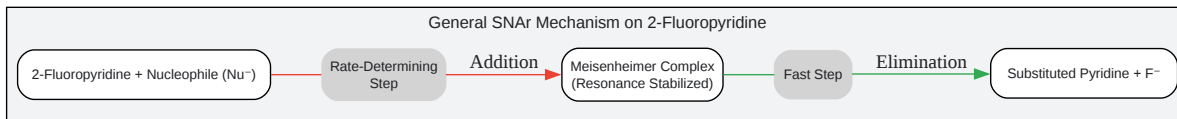
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Introduction

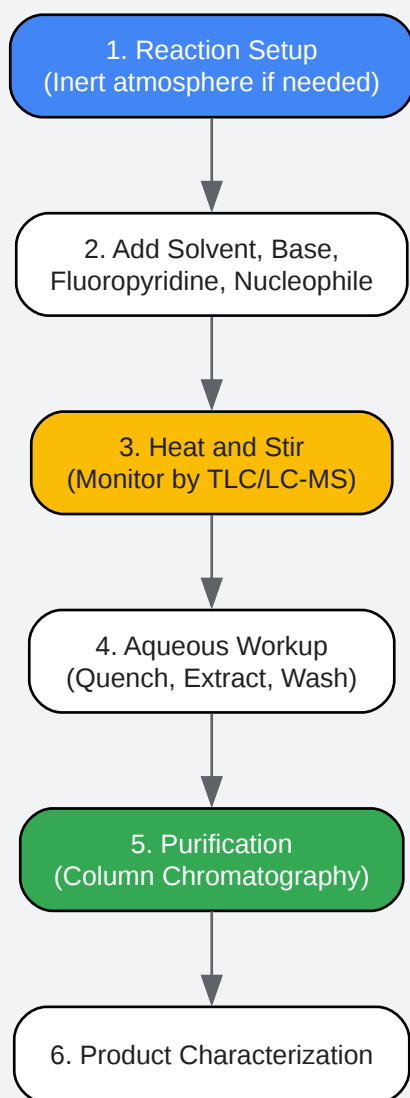
Nucleophilic aromatic substitution (S_NAr) on fluoropyridines is a fundamental and powerful transformation in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development.^[1] The unique properties of the fluorine atom and the pyridine ring combine to make this reaction highly efficient and versatile. The strong electron-withdrawing nature of fluorine, coupled with the inherent electron deficiency of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the ring nitrogen highly susceptible to attack by a broad range of nucleophiles.^[1]

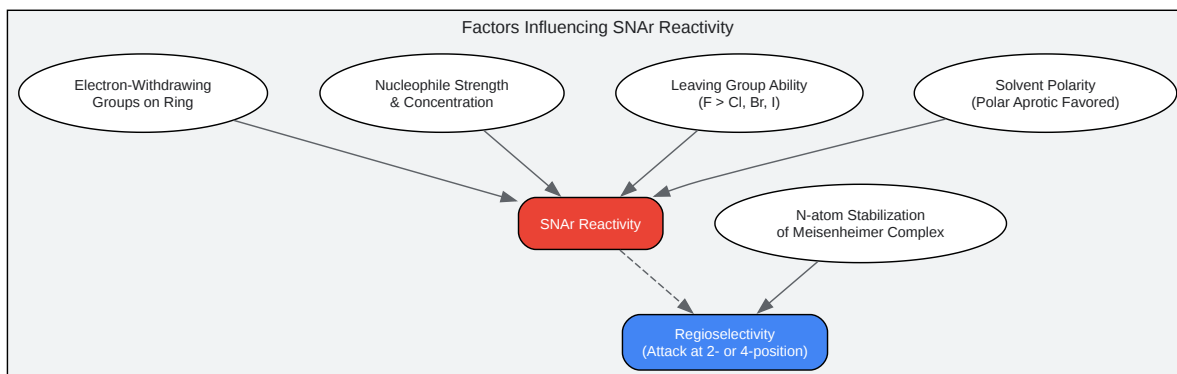
A key advantage of using fluoropyridines over their chloro- or bromo- counterparts is their enhanced reactivity, which often allows for the use of milder reaction conditions, thereby improving functional group tolerance.^{[1][2]} For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine.^[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.^[1] The rate-determining step is typically the initial nucleophilic attack, making the highly electronegative fluorine an excellent leaving group in this context.^{[1][3]}

These application notes provide an overview of S_NAr reactions on fluoropyridines, including optimized reaction conditions for various nucleophile classes and detailed experimental protocols for their successful implementation.



General Experimental Workflow





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References

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